
(E)-2-(But-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(But-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as TBD, is a boron-containing compound that has been widely used in organic synthesis as a Lewis acid catalyst. It has been found to be an efficient catalyst for many reactions, such as Diels-Alder reactions, aldol reactions, and Friedel-Crafts reactions.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been synthesized and characterized, demonstrating its stability and potential as a building block in organic chemistry. For instance, Li and Wang (2016) prepared a related compound through a reaction involving 1-(hex-1-yn-1-yloxy)-3-methylbenzene and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, indicating its utility in creating complex molecules (Li & Wang, 2016).
Cross-Coupling Reactions
- It serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. Szudkowska-Fratczak et al. (2014) reported its use in the synthesis of 1-substituted (E)-buta-1,3-dienes, showcasing its efficacy in forming carbon-carbon bonds (Szudkowska-Fratczak et al., 2014).
Molecular Structure Analysis
- Advanced techniques like Density Functional Theory (DFT) are employed to analyze the molecular structure of derivatives of this compound. Liao et al. (2022) conducted DFT studies on a related compound, providing insights into its molecular configuration and potential chemical behavior (Liao et al., 2022).
Fluorescence Probes
- Derivatives of this compound have been used in the development of boronate ester fluorescence probes for detecting hydrogen peroxide, highlighting its application in biochemical sensing. Lampard et al. (2018) synthesized a series of boronate ester probes using derivatives of this compound, showcasing its utility in biological and chemical sensing applications (Lampard et al., 2018).
Nanoparticle Synthesis
- It has been used in the synthesis of nanoparticles with applications in materials science. Fischer et al. (2013) utilized derivatives of this compound in the creation of fluorescent nanoparticles, demonstrating its role in advanced materials development (Fischer et al., 2013).
Propiedades
IUPAC Name |
2-[(E)-but-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h7-8H,6H2,1-5H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILDQAGHULQJNI-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

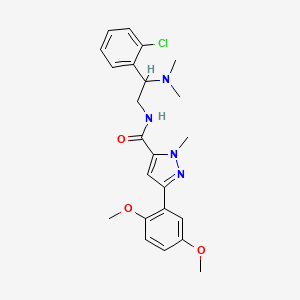
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2752208.png)
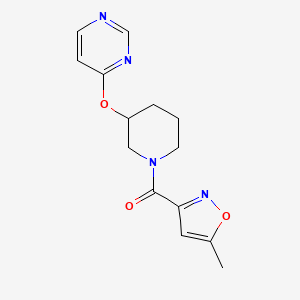
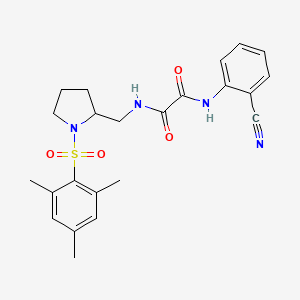


![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenylsulfanylpurine-2,6-dione](/img/structure/B2752215.png)
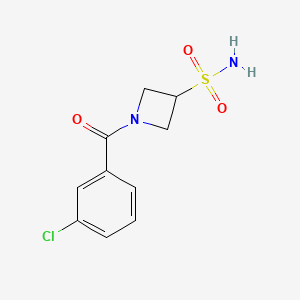
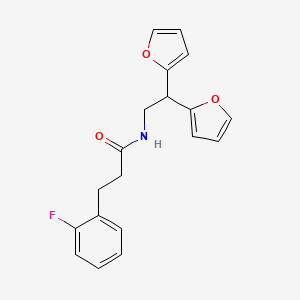
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide](/img/structure/B2752218.png)

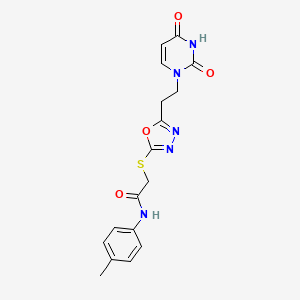
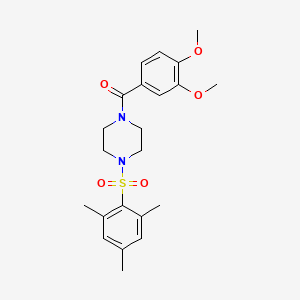
![3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2752227.png)